2-Hexynyl-NECA

Overview

Description

Preparation Methods

HENECA is synthesized through both linear and convergent synthetic routes. The linear approach involves eight synthetic steps starting from guanosine, yielding 2-iodoadenosine-5’-N-ethylcarboxamide as an intermediate, which is then converted to HENECA . The convergent approach, although shorter with five steps, proceeds with a lower overall yield . Industrial production methods typically follow these synthetic routes, optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

2-Hexynyl-NECA undergoes oxidation under controlled conditions, though detailed mechanistic studies remain limited. Key observations include:

- Reagents : Common oxidizing agents like iodine or palladium-based catalysts facilitate oxidation .

- Products : Oxidation typically modifies the hexynyl side chain, potentially forming ketones or carboxylic acid derivatives, though exact products depend on reaction conditions.

Substitution Reactions

Substitution at the C2 and C6 positions is central to its synthetic pathways:

C2-Substitution

- Sonogashira Coupling : A pivotal reaction for introducing the hexynyl group.

C6-Substitution

- Ammonia/Amine Treatment : Replaces the chloro group at C6:

Hydrogenation

- Conditions : 10% Pd/C under H₂ atmosphere .

- Product : Saturated hexanyl analogue (reduces triple bond to single bond) .

Hydrolysis

Stability and Solvent Effects

- Solubility : Highly soluble in DMSO, enhancing bioavailability but requiring inert conditions to prevent decomposition .

- Environmental Sensitivity : Reactivity influenced by solvent polarity and temperature, with optimal yields in anhydrous THF .

Comparative Reactivity of Analogues

| Modification | Reaction Type | Affinity (Kᵢ, nM) | Selectivity (A₂A/A₃) | Reference |

|---|---|---|---|---|

| C2-hexynyl | Sonogashira coupling | 63.2 (A₂A), 138 (A₃) | ~2.2-fold | |

| C8-hexynyl | Substitution | 570 (A₃) | A₂A inactive |

Mechanistic Insights

Scientific Research Applications

Chemistry

In chemical research, HENECA is utilized as a selective A2A receptor agonist. It serves as a valuable tool for studying receptor interactions and signaling pathways related to adenosine receptors. The compound's ability to selectively engage with these receptors allows researchers to dissect the role of adenosine in various biochemical processes.

Biology

HENECA has significant implications in biological studies, particularly those focused on cellular signaling pathways. It has been shown to:

- Increase cAMP Accumulation: This effect is crucial for understanding signaling mechanisms in different cell types.

- Inhibit Superoxide Anion Production: This property suggests potential applications in oxidative stress-related research.

Medicine

The therapeutic potential of HENECA is notable, especially regarding its antiaggregatory activity. Key applications include:

- Antithrombotic Therapy: Studies indicate that HENECA enhances the antithrombotic properties of P2Y12 inhibitors like cangrelor and prasugrel. In experimental models, it has improved platelet inhibition rates when combined with these agents, suggesting its role in dual antiplatelet therapy (DAPT) .

Industry

In pharmaceutical development, HENECA's selective receptor activity makes it a candidate for developing new drugs targeting cardiovascular diseases and other conditions influenced by adenosine signaling. Its pharmacological profile indicates potential applications in:

- Cardiovascular Diseases: As a component of antithrombotic therapies.

- Respiratory Disorders: Investigating its effects on chemoreceptor activity may lead to treatments for conditions like apnea .

Case Study 1: Antithrombotic Properties

A study investigated the effects of HENECA on thrombosis using a ferric chloride-induced model in mice. Results showed that chronic administration significantly enhanced the antithrombotic effects of P2Y12 inhibitors without markedly affecting blood pressure or blood-brain barrier permeability at therapeutic doses .

Case Study 2: Cancer Research

Research into the synergistic effects of HENECA with existing anticancer agents revealed its potential to enhance anti-proliferative effects in multiple myeloma models. This suggests that HENECA could be integrated into treatment regimens for certain cancers .

Mechanism of Action

HENECA exerts its effects by selectively binding to A2A adenosine receptors. This binding increases intracellular cAMP levels, which in turn inhibits TNFα-evoked MMP-3 release and induces Aβ42 production in SH-SY5Y cells . The molecular targets involved include the A2A adenosine receptors, adenylyl cyclase, and the cAMP signaling pathway .

Comparison with Similar Compounds

HENECA is compared with other adenosine receptor agonists such as NECA (N-ethylcarboxamidoadenosine) and CGS 21680 (2-[(4-(2-carboxyethyl)phenethyl)amino]adenosine-5’-N-ethyluronamide) . While NECA and CGS 21680 also target adenosine receptors, HENECA shows higher selectivity for A2A receptors over A1 receptors . This selectivity makes HENECA unique and valuable for specific research applications.

Similar Compounds

- NECA (N-ethylcarboxamidoadenosine)

- CGS 21680 (2-[(4-(2-carboxyethyl)phenethyl)amino]adenosine-5’-N-ethyluronamide)

- CCPA (2-chloro-N6-cyclopentyladenosine)

HENECA’s unique properties and high selectivity for A2A receptors make it a valuable compound in various scientific research fields.

Biological Activity

2-Hexynyl-NECA (also known as HE-NECA) is a selective agonist for the A2A and A3 subtypes of adenosine receptors. Its pharmacological profile highlights its potential therapeutic applications, particularly in cardiovascular and neurological contexts. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological effects, and relevant case studies.

This compound interacts primarily with the A2A and A3 adenosine receptors, leading to various biochemical responses:

- Receptor Binding : Upon binding to A2A receptors, HE-NECA initiates a signaling cascade that increases intracellular cyclic AMP (cAMP) levels. This increase in cAMP is crucial for mediating several physiological effects, including inhibition of platelet aggregation and modulation of neurotransmitter release .

- Cellular Effects : In vitro studies have shown that HE-NECA enhances cAMP accumulation and inhibits superoxide anion production in various cell types. This suggests its role in cellular signaling pathways related to inflammation and thrombosis .

Pharmacological Properties

The pharmacological properties of this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, providing insights into its therapeutic potential:

- Antithrombotic Efficacy :

- Platelet Aggregation Studies :

- Chronic Administration Effects :

Q & A

Basic Research Questions

Q. What structural modifications differentiate 2-Hexynyl-NECA from other adenosine receptor agonists, and how do these confer A2 receptor selectivity?

- Methodological Answer : The selectivity of this compound arises from modifications at the N-6 position of the adenine moiety and the 5′-position of the ribose group. To validate receptor specificity, researchers should perform competitive binding assays using radiolabeled ligands (e.g., [³H]CGS21680 for A2A receptors) across adenosine receptor subtypes (A1, A2A, A2B, A3). Dose-response curves and IC₅₀ calculations should be compared to establish selectivity ratios .

Q. Which in vitro and in vivo models are most appropriate for initial pharmacological characterization of this compound?

- Methodological Answer : For in vitro studies, use cell lines expressing human adenosine receptors (e.g., CHO cells transfected with A2A receptors) to measure cAMP accumulation via ELISA or BRET-based assays. In vivo, rodent models of neuroinflammation or ischemia-reperfusion injury are suitable for evaluating A2 receptor-mediated effects. Ensure proper controls (e.g., knockout models or selective antagonists like SCH58261) to confirm mechanism-specific activity .

Q. What analytical techniques are critical for verifying the purity and stability of this compound in experimental preparations?

- Methodological Answer : Employ HPLC with UV detection (λ = 260 nm) and mass spectrometry to confirm chemical identity and purity (>95%). Stability studies should assess degradation under physiological conditions (e.g., phosphate-buffered saline at 37°C) over 24–72 hours. Document buffer composition, storage temperature, and lyophilization protocols to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro binding affinity data and in vivo efficacy profiles of this compound?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) or metabolite interference. Perform pharmacokinetic profiling (plasma half-life, tissue distribution) and metabolite identification via LC-MS. Use ex vivo receptor occupancy assays to correlate tissue-specific drug levels with pharmacological effects. Reconcile data by applying multi-compartment modeling .

Q. How should contradictory findings about this compound’s neuroprotective versus pro-inflammatory effects be addressed in manuscripts?

- Methodological Answer : Structure the discussion section to first acknowledge limitations (e.g., model species differences), then propose testable hypotheses (e.g., context-dependent receptor dimerization). Use contradiction matrices to rank conflicting evidence by methodological rigor (e.g., sample size, blinding status). Cite opposing studies and suggest follow-up experiments (e.g., conditional knockout models) .

Q. What criteria determine whether raw data for this compound experiments should be included in appendices versus main text?

- Methodological Answer : Place large datasets (e.g., RNA-seq results) in appendices with cross-referenced table numbers. Processed data (e.g., normalized fold-changes) belong in the main text. Ensure all appendices include metadata (e.g., instrument settings, software versions) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Properties

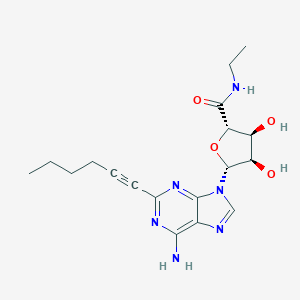

IUPAC Name |

(2S,3S,4R,5R)-5-(6-amino-2-hex-1-ynylpurin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O4/c1-3-5-6-7-8-10-22-15(19)11-16(23-10)24(9-21-11)18-13(26)12(25)14(28-18)17(27)20-4-2/h9,12-14,18,25-26H,3-6H2,1-2H3,(H,20,27)(H2,19,22,23)/t12-,13+,14-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEACFAXFCKCHZ-MOROJQBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)NCC)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C(=O)NCC)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401276119 | |

| Record name | 2-Hexynyl-5′-N-ethylcarboxamidoadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141018-30-6 | |

| Record name | 2-Hexynyl-5′-N-ethylcarboxamidoadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141018-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexynyladenosine-5'-N-ethylcarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141018306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexynyl-5′-N-ethylcarboxamidoadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.